tert-Butyl (1-(5-bromo-2-methylphenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate: is an organic compound that features a tert-butyl group, a brominated aromatic ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated aromatic compound under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are common for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate.
Solvents: 1,4-dioxane, methylene chloride, chloroform.
Major Products:
Biaryls: Formed via Suzuki-Miyaura coupling.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of N-Boc-protected anilines: Used in the synthesis of protected anilines via palladium-catalyzed reactions.
Formation of Tetrasubstituted Pyrroles: Utilized in the synthesis of pyrroles functionalized with ester or ketone groups.
Biology and Medicine:
Potential Therapeutic Agents: Investigated for potential use in drug development due to its unique structure and reactivity.
Industry:
Chemical Reagents: Employed as a reagent in various organic synthesis processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the aromatic ring can participate in substitution reactions, while the tert-butyl carbamate group can undergo deprotection under acidic conditions. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring and the steric hindrance provided by the tert-butyl group .
Comparison with Similar Compounds
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure with a bromine atom on the para position of the aromatic ring.
tert-Butyl 2-bromoethyl carbamate: Features a bromine atom on an ethyl chain instead of the aromatic ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a brominated pyridine ring.
Uniqueness: tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate is unique due to the presence of a cyclopropyl group, which imparts additional strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and may influence its reactivity and applications in synthesis and research.
Properties
Molecular Formula |
C15H20BrNO2 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-5-6-11(16)9-12(10)15(7-8-15)17-13(18)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
LZJNGFMPHCNFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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